methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that features a triazole ring, a piperidine ring, and a benzoate ester. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the triazole ring, known for its stability and biological activity, makes this compound particularly noteworthy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate typically involves multiple steps, starting with the formation of the triazole ring. The piperidine ring can be introduced through nucleophilic substitution reactions, and the final esterification step involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often employ automated systems to control reaction conditions precisely, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can lead to the formation of triazole N-oxides, while reduction of the carbonyl group results in the corresponding alcohol .
Scientific Research Applications
Methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s triazole ring is known for its biological activity, making it useful in the development of pharmaceuticals.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This interaction is often mediated through hydrogen bonding and coordination with the metal center .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activity but different chemical properties.
Piperidine derivatives: Compounds with a piperidine ring that exhibit similar reactivity and applications.
Benzoate esters: Esters of benzoic acid that share similar esterification reactions.
Uniqueness
Methyl 2-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)benzoate is unique due to the combination of its triazole, piperidine, and benzoate ester moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-[4-(triazol-1-yl)piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-23-16(22)14-5-3-2-4-13(14)15(21)19-9-6-12(7-10-19)20-11-8-17-18-20/h2-5,8,11-12H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRBIEDNVUUDMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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